molecular formula C20H21ClN2O3 B12160700 N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide

N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide

Katalognummer: B12160700
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: KIGTYCCANQEKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzoyl group, a phenyl ring, and a morpholine moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenylacetic acid to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with morpholine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(4-chlorobenzoyl)phenyl]acetamide: Similar structure but lacks the morpholine moiety, resulting in different chemical properties and reactivity.

    N-[2-(4-chlorobenzoyl)phenyl]propionamide: Similar structure but with a different substituent on the phenyl ring, leading to variations in biological activity.

    N-[2-(4-chlorobenzoyl)phenyl]benzamide: Contains a benzamide group instead of a morpholine moiety, affecting its interaction with molecular targets.

Eigenschaften

Molekularformel

C20H21ClN2O3

Molekulargewicht

372.8 g/mol

IUPAC-Name

N-[2-(4-chlorobenzoyl)phenyl]-2-morpholin-4-ylpropanamide

InChI

InChI=1S/C20H21ClN2O3/c1-14(23-10-12-26-13-11-23)20(25)22-18-5-3-2-4-17(18)19(24)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,25)

InChI-Schlüssel

KIGTYCCANQEKJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.